N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride
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Overview
Description
N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a phenoxyphenyl group attached to a benzene-1,4-diamine core, with two hydrochloride groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride typically involves the reaction of 4-phenoxyaniline with benzene-1,4-diamine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride form.
Chemical Reactions Analysis
Types of Reactions
N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N1,N1,N4,N4-tetra(pyridin-4-yl)benzene-1,4-diamine
- N1,N1,N3,N3-tetra(pyridin-4-yl)benzene-1,3-diamine
- N1,N4-Bis(4-butylphenyl)benzene-1,4-diamine
Uniqueness
N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride is unique due to the presence of the phenoxyphenyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-N-(4-phenoxyphenyl)benzene-1,4-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O.2ClH/c19-14-6-8-15(9-7-14)20-16-10-12-18(13-11-16)21-17-4-2-1-3-5-17;;/h1-13,20H,19H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBQYRYNVJXBEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=CC=C(C=C3)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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